rac-(4R,5S)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans
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Overview
Description
Rac-(4R,5S)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans, is a chiral pyrrolidinone derivative. This compound has unique stereochemistry and diverse functional groups, making it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4R,5S)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans, typically involves the following steps:
Starting Materials: : The synthesis often begins with commercially available starting materials such as 2-methoxyethylamine, 1-methyl-1H-pyrazole-4-carboxaldehyde, and suitable pyrrolidinone precursors.
Initial Condensation: : The reaction between 2-methoxyethylamine and 1-methyl-1H-pyrazole-4-carboxaldehyde forms an imine intermediate. This intermediate is then reduced using reducing agents like sodium borohydride to yield the corresponding amine.
Cyclization: : The amine obtained is subjected to cyclization under acidic or basic conditions, resulting in the formation of the pyrrolidinone ring system. The choice of catalyst and solvent can vary depending on the specific synthetic route.
Industrial Production Methods
For industrial-scale production, the optimization of reaction conditions is essential. The use of continuous flow reactors, high-pressure hydrogenation, and automated synthesis platforms can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Rac-(4R,5S)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans, can undergo several chemical reactions, including:
Oxidation: : The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: : Reduction of the compound using agents such as lithium aluminum hydride can yield various reduced forms.
Substitution: : Nucleophilic substitution reactions can be performed on the aminomethyl group, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in an acidic medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Nucleophiles such as alkyl halides in polar solvents.
Major Products
Scientific Research Applications
Chemistry
Ligand Design: : The compound's unique structure makes it a valuable ligand in coordination chemistry.
Stereochemistry Studies: : Its chiral centers provide opportunities for studying stereochemical effects in various reactions.
Biology and Medicine
Pharmacology: : The compound exhibits potential as a pharmacophore in drug design, especially for targeting specific enzymes and receptors.
Biochemical Probes: : It can be used as a biochemical probe for studying enzyme mechanisms and metabolic pathways.
Industry
Material Science: : The compound's structural properties make it useful in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of rac-(4R,5S)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans, involves interactions with molecular targets such as enzymes and receptors. Its aminomethyl and pyrazolyl groups play a crucial role in binding to active sites and influencing biochemical pathways. The compound's effects are mediated through specific binding interactions, leading to changes in enzyme activity or receptor signaling.
Comparison with Similar Compounds
Similar Compounds
rac-(4R,5S)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, cis
4-(aminomethyl)-5-(1H-pyrazol-4-yl)pyrrolidin-2-one
Uniqueness
Compared to its cis isomer and other similar compounds, the trans isomer of rac-(4R,5S)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one exhibits distinct stereochemical properties that influence its reactivity and interaction with biological targets. These differences highlight its unique potential in various scientific and industrial applications.
By the way, who'd have thought chemistry could be this fun! What's next on your list of chemical curiosities?
Properties
IUPAC Name |
(4R,5S)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methylpyrazol-4-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-15-8-10(7-14-15)12-9(6-13)5-11(17)16(12)3-4-18-2/h7-9,12H,3-6,13H2,1-2H3/t9-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFRKNHPMOTZNZ-SKDRFNHKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CC(=O)N2CCOC)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2[C@H](CC(=O)N2CCOC)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807916-75-1 |
Source
|
Record name | rac-(4R,5S)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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